2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde
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Overview
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a carboxaldehyde group attached to the benzo[d]oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with glyoxylic acid can lead to the formation of the oxazole ring, followed by further functionalization to introduce the carboxy(hydroxy)methyl and carboxaldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetic acid
- 2-(Carboxy(hydroxy)methyl)-4-(ethoxycarbonyl)benzo[d]oxazole
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile
Uniqueness
What sets 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7NO5 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(4-formyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-4-5-2-1-3-6-7(5)11-9(16-6)8(13)10(14)15/h1-4,8,13H,(H,14,15) |
InChI Key |
RARYLNIFAAETHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)C=O |
Origin of Product |
United States |
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